21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione
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Overview
Description
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. This compound is used in the research of various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves a series of chemical and microbiological reactions. One efficient method starts with 9α-hydroxyandrostenedione, which undergoes a sequence of transformations including dehydration, construction of the pregnane side chain, addition of a dihydroxyacetone motif, and introduction of double bonds in rings A and D . Another method involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, followed by hydrolysis, decarboxylation, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound often employs a combined microbial and chemical process. This method is more economical and environmentally friendly, involving fewer reaction steps, milder conditions, and reduced use of organic solvents and toxic catalysts .
Chemical Reactions Analysis
Types of Reactions
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 16alpha-hydroxyprednisolone through oxidation, bromo-hydroxylation, debromination, and alcoholysis.
Reduction: Reduction reactions to modify the steroid structure.
Substitution: Introduction of functional groups to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various corticosteroids such as dexamethasone and other halogenated corticosteroids .
Scientific Research Applications
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases, autoimmune disorders, and as a precursor in the synthesis of highly active fluorinated corticosteroids . Additionally, it serves as a key intermediate in the production of various pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and immune responses, thereby exerting its anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of dexamethasone.
11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione: Used in analytical testing and pharmaceutical impurity detection.
Uniqueness
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione stands out due to its specific structural features that allow for efficient synthesis of highly active corticosteroids. Its unique combination of hydroxyl and double bond functionalities makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H24O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(8S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h6-9,11,15-16,22H,3-5,10,12H2,1-2H3/t15-,16-,20-,21-/m0/s1 |
InChI Key |
NILYNOCENWPTJL-LRGYGIHKSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C |
Canonical SMILES |
CC12CC=C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C |
Origin of Product |
United States |
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